3-Deoxy-D-gluconic acid

Description

Historical Perspectives in Deoxy-Sugar Acid Discovery

The study of deoxy sugars is foundational to understanding modern biochemistry and genetics. A pivotal moment in this field was the discovery of deoxyribose in 1929 by Phoebus Levene. wikipedia.org His work identified 2-deoxyribose as the sugar component of DNA, distinguishing it from the ribose found in RNA by the absence of a hydroxyl group at the 2' position. wikipedia.org This discovery was crucial, as the lack of this hydroxyl group gives DNA the increased mechanical flexibility needed to form its stable double-helix structure. wikipedia.org

The nomenclature for these compounds also has a notable history. The term "desoxy" was initially used, reflecting the German "Desoxyribonukleinsäure," as German was a dominant language in chemistry in the 19th and early 20th centuries. nih.gov The earliest use of "desoxy" in relation to nucleic acids can be traced to Levene's papers in 1928 and 1929. nih.govresearchgate.net Over time, particularly around 1945, the English-speaking scientific community transitioned to the "deoxy" prefix, which has since become the standard terminology. nih.govresearchgate.net The discovery and characterization of various deoxy sugars, such as fucose and rhamnose, and their acidic derivatives, have revealed their widespread importance in biological systems, from components of bacterial polysaccharides to key players in metabolic energy production. wikipedia.orgnih.govresearchgate.net

Significance of 3-Deoxy-D-gluconic Acid as a Central Metabolite

2-keto-3-deoxy-D-gluconic acid (KDG) is a key intermediate metabolite in several major pathways of carbohydrate metabolism, particularly in microorganisms. sigmaaldrich.com Its position connects the catabolism of various sugars and sugar acids, channeling them into the central carbon metabolism for energy production and biosynthesis. KDG is notably a central compound in the Entner-Doudoroff (ED) pathway, a primary route for glucose degradation in many bacteria, and its variants.

The significance of KDG stems from its role in the following metabolic contexts:

The Entner-Doudoroff (ED) Pathway : In the semi-phosphorylative ED pathway, KDG is a key intermediate. In some archaea, such as Sulfolobus solfataricus, KDG is part of a non-phosphorylative variant of the ED pathway. Here, glucose is converted to D-gluconate, which is then dehydrated to form KDG.

Uronic Acid Metabolism : In bacteria like Escherichia coli, KDG is an important metabolite in the degradation of uronic acids such as D-glucuronate and D-galacturonate. sigmaaldrich.comecmdb.ca

Pectin (B1162225) Degradation : For phytopathogenic bacteria like Erwinia chrysanthemi, KDG is a crucial intermediate in the breakdown of pectin, a major component of plant cell walls. sigmaaldrich.com

Metabolism in Diverse Environments : KDG's presence in pathways across all three domains of life underscores its fundamental role in carbon and energy metabolism in varied ecological niches. nih.govgenome.jp

The enzyme 2-keto-3-deoxygluconate (B102576) aldolase (B8822740) (KDG aldolase) cleaves KDG into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which are then readily assimilated into glycolysis and other central metabolic routes. This connection makes KDG a vital link between the degradation of diverse carbohydrates and the core energy-producing pathways of the cell.

Interactive Data Tables

Table 1: Metabolic Pathways Involving 2-Keto-3-Deoxy-D-gluconic Acid (KDG)

| Metabolic Pathway | Organism(s) | Role of KDG |

| Entner-Doudoroff (ED) Pathway (Semi-phosphorylative) | Bacteria (e.g., Pseudomonas) | Key intermediate in glucose and gluconate metabolism. sigmaaldrich.com |

| Entner-Doudoroff (ED) Pathway (Non-phosphorylative) | Archaea (e.g., Sulfolobus solfataricus) | Intermediate formed from the dehydration of gluconate. |

| Pentose (B10789219) and Glucuronate Interconversions | Bacteria (e.g., Escherichia coli) | Intermediate in the degradation of D-glucuronate. sigmaaldrich.comecmdb.ca |

| Pectin Degradation | Bacteria (e.g., Erwinia chrysanthemi) | Intermediate in the breakdown of polygalacturonates. sigmaaldrich.com |

| Microbial Metabolism in Diverse Environments | Various Microbes | Central metabolite in carbon metabolism. genome.jp |

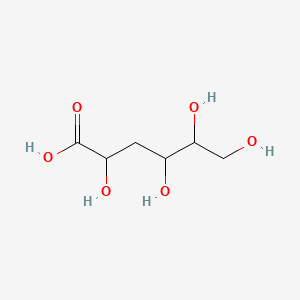

Structure

2D Structure

3D Structure

Properties

CAS No. |

87420-95-9 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

2,4,5,6-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12) |

InChI Key |

YGMNHEPVTNXLLS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(CO)O)O)C(C(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 3 Deoxy D Gluconic Acid

Origins of 3-Deoxy-D-gluconic Acid in Biological Systems

This compound, also known as 2-keto-3-deoxy-D-gluconic acid (KDG), is a crucial metabolic intermediate in various biological systems, particularly in microorganisms. Its formation is a convergence point for the breakdown of several different sugar-based compounds.

One of the primary routes for the synthesis of this compound is through the direct dehydration of D-gluconic acid. This reaction is catalyzed by the enzyme gluconate dehydratase. This process has been observed in a range of microorganisms, including hyperthermophilic archaea such as Sulfolobus solfataricus and Thermoproteus tenax, as well as bacteria like Pseudomonas putida. researchgate.netscispace.comnih.govnih.govresearchgate.net In Pseudomonas putida U, for instance, glucose is first oxidized to D-gluconic acid peripherally, which is then transported into the cell and converted to KDG. scispace.com The hyperthermophilic crenarchaeon Thermoproteus tenax also utilizes a gluconate dehydratase for this conversion, an enzyme that has been harnessed for the biocatalytic production of KDG. nih.govresearchgate.net

The enzymatic synthesis of KDG from D-gluconate is a highly efficient, one-step process that yields stereochemically pure KDG. nih.govresearchgate.net This highlights the direct and significant role of gluconic acid as a precursor to this important metabolic intermediate.

A more complex and varied set of pathways leading to this compound originates from the breakdown of uronic acid-containing polysaccharides. These include alginate from brown algae, pectin (B1162225) from plant cell walls, and glycosaminoglycans (GAGs) from the extracellular matrix of animals. nih.govpnas.orgnih.gov

The microbial degradation of these polysaccharides, such as alginate and pectin, is a well-studied process that converges on the formation of KDG. nih.govpnas.org For example, alginate is broken down into unsaturated monouronates, which are then converted to KDG through intermediates like 4-deoxy-L-erythro-5-hexoseulose uronate (DEH). nih.govresearchgate.net Similarly, the metabolism of pectin, a complex polyuronate, also results in the production of KDG. nih.govpnas.org

In the case of GAGs, such as hyaluronan and chondroitin (B13769445) sulfate (B86663), bacterial enzymes depolymerize them into unsaturated disaccharides. These are further broken down into unsaturated uronic acids and amino sugars. researchgate.netmizutanifdn.or.jp These unsaturated uronic acids are then non-enzymatically converted to 4-deoxy-L-threo-5-hexosulose-uronate (Dhu). nih.govresearchgate.netnih.govresearchgate.net A two-step enzymatic process involving an isomerase (DhuI or KduI) and a reductase/dehydrogenase (DhuD or KduD) converts Dhu into KDG via the intermediate 3-deoxy-D-glycero-2,5-hexodiulosonate. nih.govresearchgate.netnih.gov

The following table summarizes the key enzymes involved in the conversion of uronic acid derivatives to KDG.

| Precursor Polysaccharide | Key Intermediate | Isomerase | Reductase/Dehydrogenase | Final Product |

| Alginate | 4-deoxy-L-erythro-5-hexoseulose uronate (DEH) | - | DEH reductase | 2-keto-3-deoxy-D-gluconate (KDG) |

| Pectin, Glycosaminoglycans | 4-deoxy-L-threo-5-hexosulose-uronate (Dhu) | KduI / DhuI | KduD / DhuD | 2-keto-3-deoxy-D-gluconate (KDG) |

The biosynthesis of this compound in microorganisms is intrinsically linked to their ability to utilize a variety of carbohydrates as carbon and energy sources. Filamentous fungi, for example, are being explored for the production of KDG. google.com Strains of Aspergillus niger, known for their ability to overproduce gluconic acid, are considered promising starting points for the commercial production of KDG and its derivatives. google.com

Furthermore, certain bacteria have been genetically engineered to enhance the production of KDG. For instance, strains of Alcaligenes eutrophus and Escherichia coli lacking KDPG-aldolase activity have been shown to accumulate and excrete KDG when provided with suitable carbon sources. nih.gov This demonstrates the central role of microbial biosynthetic pathways in the generation of this compound.

Derivation from Uronic Acid Metabolism (e.g., Alginate, Pectin, Glycosaminoglycans)

Catabolic Pathways Involving this compound

Once formed, this compound is channeled into a central metabolic pathway for energy production.

This compound is a key intermediate of the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism that is distinct from glycolysis and is prevalent in many bacteria and archaea. wikipedia.orgontosight.ai The ED pathway is considered a more ancient pathway for carbohydrate metabolism. wikipedia.org KDG is a pivotal molecule where different metabolic routes converge before entering the final stages of the ED pathway. nih.govresearchgate.net

The integration of KDG into the ED pathway allows microorganisms to metabolize a wide range of sugar acids, ultimately converting them into pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.netwikipedia.org These products can then enter other central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for further energy generation. researchgate.net

There are variations of the Entner-Doudoroff pathway, including phosphorylative and non-phosphorylative versions. wikipedia.orgnih.gov

In the semi-phosphorylative Entner-Doudoroff pathway , this compound (KDG) is first phosphorylated by the enzyme 2-keto-3-deoxy-D-gluconate kinase (KdgK) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG) . nih.govwikipedia.orgnih.gov This phosphorylation step requires ATP. ebi.ac.uk Subsequently, the enzyme KDPG aldolase (B8822740) cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate (G3P) . wikipedia.orgontosight.ainih.gov The G3P then enters the lower part of the glycolysis pathway to be converted into another molecule of pyruvate. wikipedia.org This pathway is found in various microorganisms, including the hyperthermophilic archaeon Sulfolobus solfataricus. nih.govnih.gov

In contrast, the non-phosphorylative Entner-Doudoroff pathway , also present in some archaea like Sulfolobus solfataricus, involves the direct cleavage of KDG by KDG aldolase into pyruvate and glyceraldehyde . researchgate.netnih.gov The glyceraldehyde is then oxidized to glycerate, which is subsequently phosphorylated to enter the glycolytic pathway. researchgate.net

The table below outlines the key steps in the phosphorylative ED pathway involving KDG.

| Substrate | Enzyme | Product(s) |

| 2-keto-3-deoxy-D-gluconate (KDG) | 2-keto-3-deoxy-D-gluconate kinase (KdgK) | 2-keto-3-deoxy-6-phosphogluconate (KDPG) |

| 2-keto-3-deoxy-6-phosphogluconate (KDPG) | KDPG aldolase | Pyruvate + Glyceraldehyde-3-phosphate (G3P) |

The Entner-Doudoroff Pathway Integration

Non-phosphorylative Entner-Doudoroff Pathway Variants

The non-phosphorylative Entner-Doudoroff (npED) pathway represents a significant variation in glucose metabolism, particularly in certain archaea and bacteria. wikipedia.orgjuniperpublishers.com Unlike the classic Entner-Doudoroff (ED) pathway, this variant proceeds without the phosphorylation of the initial glucose molecule. wikipedia.org Instead, glucose is first oxidized to gluconate, which is then dehydrated to form 2-keto-3-deoxygluconate (B102576) (KDG), also known as this compound. nih.govresearchgate.net This initial part of the pathway, the conversion of glucose to KDG, is common to both the semi-phosphorylative and non-phosphorylative ED pathways. nih.gov

The key distinction of the npED pathway lies in the subsequent step. KDG is directly cleaved by a specific aldolase, 2-keto-3-deoxygluconate aldolase (KDGA), into pyruvate and glyceraldehyde. wikipedia.orgnih.govresearchgate.net This differs from the semi-phosphorylative pathway where KDG is first phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG) before being cleaved. wikipedia.orgnih.gov

Following the cleavage of KDG, the glyceraldehyde produced is oxidized to glycerate. wikipedia.orgnih.gov This oxidation can be catalyzed by NAD(P)+-dependent dehydrogenases or oxidoreductases. nih.gov The resulting glycerate is then phosphorylated by glycerate kinase to form 2-phosphoglycerate, which subsequently enters the final stages of glycolysis to be converted into another molecule of pyruvate. wikipedia.orgnih.gov A notable characteristic of the strict npED pathway is that it yields no net ATP. wikipedia.org

This pathway is prominently found in thermoacidophilic archaea, such as those from the genera Sulfolobus, Thermoplasma, and Picrophilus. wikipedia.orgnih.gov For instance, in Picrophilus torridus, the degradation of glucose occurs exclusively through a non-phosphorylative ED pathway, which involves a novel KDG-specific aldolase. nih.govnih.gov Some archaea, like Sulfolobus solfataricus and Thermoproteus tenax, exhibit what is known as a "branched" ED pathway, where both the non-phosphorylative and semi-phosphorylative routes operate concurrently. nih.govnih.govnih.gov

The enzymes of the npED pathway in organisms like P. torridus are not typically induced by glucose, suggesting they are constitutively expressed. nih.govasm.org The KDGA in P. torridus shows high specificity for KDG, with a catalytic efficiency up to 2,000-fold higher for KDG compared to KDPG, distinguishing it from the bifunctional KDG/KDPG aldolase found in crenarchaea. nih.govasm.org

Table 1: Key Enzymes and Reactions in the Non-phosphorylative Entner-Doudoroff Pathway

| Enzyme | Substrate | Product(s) | Organism Examples |

| Glucose Dehydrogenase | Glucose | Gluconate | Picrophilus torridus, Sulfolobus solfataricus |

| Gluconate Dehydratase | Gluconate | 2-Keto-3-deoxygluconate (KDG) | Picrophilus torridus, Sulfolobus solfataricus |

| 2-Keto-3-deoxygluconate Aldolase (KDGA) | 2-Keto-3-deoxygluconate (KDG) | Pyruvate + Glyceraldehyde | Picrophilus torridus |

| Glyceraldehyde Dehydrogenase | Glyceraldehyde | Glycerate | Picrophilus torridus |

| Glycerate Kinase | Glycerate | 2-Phosphoglycerate | Picrophilus torridus |

Interconnections with Central Carbon Metabolism

The metabolism of this compound (KDG) is intricately linked to the central carbon metabolism, serving as a key intermediate that connects peripheral sugar degradation pathways with the core glycolytic routes.

Linkages to Pyruvate and Glyceraldehyde-3-phosphate

The catabolism of KDG directly feeds into the central metabolic pathway through its cleavage into pyruvate and a three-carbon aldehyde. In the context of the Entner-Doudoroff (ED) pathway and its variants, KDG is a crucial intermediate. nih.gov

In the semi-phosphorylative ED pathway, KDG is first phosphorylated by KDG kinase (also known as 2-dehydro-3-deoxygluconokinase) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). nih.govnih.govwikipedia.org This reaction consumes one molecule of ATP. wikipedia.org Subsequently, KDPG is cleaved by KDPG aldolase in a reversible retro-aldol reaction to yield pyruvate and D-glyceraldehyde-3-phosphate (G3P). nih.govpnas.orgwikipedia.orgebi.ac.uk G3P is a central intermediate in glycolysis and can be further metabolized to pyruvate, generating ATP. nih.goviitk.ac.in This pathway is utilized by various bacteria, including Escherichia coli. nih.gov

In the non-phosphorylative ED pathway, found in some archaea, KDG is directly cleaved by KDG-specific aldolase into pyruvate and glyceraldehyde. nih.govresearchgate.net The glyceraldehyde is then oxidized to glycerate and subsequently phosphorylated to 2-phosphoglycerate, which is then converted to pyruvate. researchgate.netresearchgate.net

The enzyme KDPG aldolase is a class I aldolase that functions via the formation of a Schiff base intermediate with a lysine (B10760008) residue in its active site. pnas.orgwikipedia.org The mechanism involves a catalytic glutamate (B1630785) residue that facilitates proton exchange. pnas.org The cleavage of KDPG results in the formation of pyruvate and G3P, directly linking the ED pathway to the lower part of glycolysis. umaryland.edu

The metabolism of various uronate sugars, such as those derived from pectin and alginate, also converges at the formation of KDG. nih.gov These pathways ultimately channel carbon into the central metabolism through the cleavage of KDG or its phosphorylated form, KDPG, into pyruvate and G3P. nih.govnih.gov

Table 2: Products of KDG and KDPG Cleavage and their Metabolic Fates

| Initial Substrate | Enzyme | Cleavage Products | Subsequent Metabolic Fate of Products |

| 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | KDPG Aldolase | Pyruvate + Glyceraldehyde-3-phosphate (G3P) | Pyruvate enters further metabolic pathways (e.g., TCA cycle). G3P enters the payoff phase of glycolysis. |

| 2-Keto-3-deoxygluconate (KDG) | KDG Aldolase | Pyruvate + Glyceraldehyde | Pyruvate enters further metabolic pathways. Glyceraldehyde is oxidized to glycerate, then phosphorylated to 2-phosphoglycerate, which enters lower glycolysis. |

Relationships with the Pentose (B10789219) Phosphate (B84403) Pathway

The metabolism of this compound (KDG) is interconnected with the pentose phosphate pathway (PPP), primarily through shared intermediates and enzymatic reactions. The PPP is a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis. rsc.orgresearchgate.net

One of the key connections is through the intermediate 6-phosphogluconate. In some metabolic contexts, D-gluconic acid can be phosphorylated by gluconate kinase to produce 6-phosphogluconate, which is a central molecule in the oxidative phase of the PPP. rsc.org 6-phosphogluconate is then dehydrogenated and decarboxylated to produce ribulose-5-phosphate and NADPH. researchgate.net

Furthermore, the enzyme 2-dehydro-3-deoxygluconokinase, which phosphorylates KDG to KDPG, is considered to participate in pentose and glucuronate interconversions, which are related to the PPP. wikipedia.org The product of this reaction, KDPG, is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate. nih.govnih.gov Glyceraldehyde-3-phosphate is an intermediate in both glycolysis and the non-oxidative phase of the PPP. researchgate.net In the non-oxidative PPP, glyceraldehyde-3-phosphate can be interconverted with other sugar phosphates, such as ribose-5-phosphate, fructose-6-phosphate, and erythrose-4-phosphate.

The Entner-Doudoroff pathway, where KDG is a key intermediate, is considered an alternative to the initial steps of the PPP for the metabolism of 6-phosphogluconate. genome.jp Both pathways start with glucose-6-phosphate and converge at the level of glyceraldehyde-3-phosphate. The PPP is essential for providing the biosynthetic precursor erythrose-4-phosphate, which is not produced in the ED pathway.

In some organisms, the metabolism of uronic acids, which leads to the formation of KDG, is also linked to the PPP. For example, the catabolism of D-glucuronic acid can proceed through intermediates that eventually enter the PPP.

Enzymology of 3 Deoxy D Gluconic Acid Transformations

Dehydratases Catalyzing 3-Deoxy-D-gluconic Acid Formation

The initial step in the metabolic pathways leading to this compound involves the dehydration of D-gluconate. This reaction is catalyzed by a class of enzymes known as dehydratases.

Gluconate dehydratase (GAD), also referred to as D-gluconate hydro-lyase, is the primary enzyme responsible for the conversion of D-gluconate to 2-keto-3-deoxy-D-gluconate (KDG), the keto form of this compound. ontosight.aiportlandpress.com This enzymatic step is a cornerstone of the modified Entner-Doudoroff pathways. ontosight.aiportlandpress.com

GAD exhibits significant substrate specificity. Studies on the enzyme from various organisms, including the archaeon Sulfolobus solfataricus, have shown that it is highly specific for D-gluconate. portlandpress.comnih.gov When tested against a panel of 22 different aldonic acids, the S. solfataricus GAD demonstrated activity only with D-gluconate. portlandpress.comnih.gov Similarly, the GAD from the haloarchaeon Haloferax volcanii specifically catalyzes the dehydration of gluconate and does not utilize its C4 epimer, galactonate, at significant rates. asm.orgnih.gov However, some bacterial GADs, like the one from Achromobacter xylosoxidans, have been reported to display a broader substrate specificity, though with a clear preference for gluconate. google.com

The activity of GAD is often dependent on the presence of divalent metal ions. For instance, the enzyme from S. solfataricus is activated by Co²⁺, Mg²⁺, Mn²⁺, and Ni²⁺, while the H. volcanii enzyme shows the highest activity with Mg²⁺ and Mn²⁺. portlandpress.comnih.govasm.org The optimal pH for GAD activity is generally in the range of 7.0 to 9.0. ontosight.aiou.edu The thermostability of GAD varies significantly between sources; for example, the enzyme from the hyperthermophilic crenarchaeon Thermoproteus tenax is remarkably stable, allowing for a simplified purification process involving heat treatment. nih.govresearchgate.net This high stability and efficiency make it a valuable tool for the biocatalytic production of KDG. nih.govresearchgate.net

| Organism | Substrate Specificity | Metal Ion Cofactors | Optimal pH | Optimal Temperature (°C) | Quaternary Structure | Reference |

|---|---|---|---|---|---|---|

| Sulfolobus solfataricus | Highly specific for D-gluconate | Co²⁺, Mg²⁺, Mn²⁺, Ni²⁺ | 6.5 - 7.5 | 80 - 90 | Octameric | portlandpress.comnih.gov |

| Haloferax volcanii | Specific for D-gluconate | Mg²⁺, Mn²⁺ | 7.5 - 8.5 | N/A | Homo-octameric | asm.org |

| Thermoproteus tenax | Specific for D-gluconate | N/A | N/A | High (thermostable) | N/A | nih.govresearchgate.net |

| Achromobacter xylosoxidans | Broad, prefers D-gluconate | N/A | N/A | 50 | N/A | google.com |

The dehydration of D-gluconate by GAD is a hydro-lyase reaction, meaning it removes a molecule of water from the substrate. ontosight.ai Many dehydratases, particularly those acting on hydroxyacyl-CoA substrates, are iron-sulfur cluster-dependent enzymes. oup.com These enzymes often utilize a [4Fe-4S] cluster in their active site. nih.gov In a mechanism analogous to that of aconitase, a well-studied iron-sulfur enzyme, the cluster acts as a Lewis acid. illinois.eduoup.com One of the iron atoms in the cluster directly coordinates to a hydroxyl group of the substrate, facilitating its removal as water. nih.govoup.com While GAD from some organisms like S. solfataricus has been characterized, the detailed catalytic mechanism, particularly the role of its metal cofactor, continues to be an area of active research. For some bacterial dehydratases, a mechanism has been proposed that involves the one-electron reduction of the substrate via the enzyme's Fe-S cluster. oup.com This creates a ketyl radical anion, initiating the dehydration process. oup.com This contrasts with the mechanism of other dehydratases, like L-serine dehydratase, which can be dependent on pyridoxal-5'-phosphate (PLP) or, in another distinct family, an iron-sulfur cluster without PLP. nih.gov

Gluconate Dehydratase (GAD) Activity and Specificity

Kinases and Aldolases in this compound Metabolism

Following its formation, this compound (as KDG) is further metabolized. In the semi-phosphorylative ED pathway, this involves phosphorylation by a specific kinase, followed by cleavage by an aldolase (B8822740). wikipedia.orgnih.govasm.org

2-Keto-3-deoxy-D-gluconate kinase (KDGK) catalyzes the ATP-dependent phosphorylation of KDG to 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG). nih.govnih.gov This is a pivotal step in the semi-phosphorylative ED pathway found in certain archaea and bacteria. wikipedia.orgnih.govfrontiersin.org

KDGK has been characterized from several organisms, including the hyperthermophilic archaeon Sulfolobus tokodaii and the haloarchaeon Haloferax volcanii. nih.govoup.comnih.gov The enzyme from S. tokodaii is extremely thermostable, retaining its full activity even after being heated at 80°C for an hour. nih.gov It requires divalent cations like Mg²⁺, Mn²⁺, or Co²⁺ for its activity. nih.gov This kinase can use either ATP or GTP as the phosphoryl donor. nih.gov Kinetic studies of the S. tokodaii enzyme revealed apparent Km values of 0.027 mM for KDG and 0.057 mM for ATP. nih.gov

In H. volcanii, two distinct KDGK enzymes have been identified, KDGK-1 and KDGK-2. oup.comnih.gov KDGK-1 is the primary enzyme involved in glucose degradation, while KDGK-2 functions as a 2-keto-3-deoxygalactonate kinase, indicating its role in galactose metabolism. oup.comnih.gov This highlights how substrate specificity among these kinases can adapt to different metabolic needs within a single organism. Structurally, KDGKs like the one from Thermus thermophilus belong to the PfkB family of carbohydrate kinases and often form oligomeric structures, such as hexamers. nih.gov

The product of the KDGK reaction, 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG), is the substrate for KDPG aldolase (KDPGA), also known as EDA. ou.edu This enzyme catalyzes the reversible retro-aldol cleavage of KDPG into two 3-carbon molecules: pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. wikipedia.orgasm.orgresearchgate.net This reaction is the final unique step of the ED pathway, with the resulting products feeding into the central glycolytic pathway. ou.eduwikipedia.org

KDPGA is a class I aldolase, which means its mechanism involves the formation of a Schiff base intermediate. wikipedia.orgrcsb.org A key lysine (B10760008) residue (Lys-133 in E. coli) in the active site acts as a nucleophile, attacking the keto group of KDPG to form a protonated carbinolamine, which is the precursor to the Schiff base. wikipedia.orgrcsb.org A nearby glutamate (B1630785) residue (Glu-45 in E. coli) acts as a general base to facilitate the carbon-carbon bond cleavage, releasing glyceraldehyde-3-phosphate. wikipedia.org The reaction equilibrium favors the forward cleavage, with about 64% of the substrate converted at equilibrium. ou.edu

The enzyme has been purified and studied from various sources, including Pseudomonas fluorescens and Zymomonas mobilis. ou.edu The P. fluorescens enzyme has a Km for KDPG of 0.1 mM and a broad optimal pH range of 7.0-8.5. ou.edu Unlike GAD, KDPGA has a very limited substrate range and does not act on KDG itself or other sugar phosphates like fructose-1,6-bisphosphate. ou.edu Structurally, KDPGA from E. coli is a trimer with an α/β-barrel fold similar to triosephosphate isomerase. wikipedia.org

| Enzyme | Abbreviation | Reaction Catalyzed | Key Mechanistic Feature | Organism Example (for properties) | Kinetic/Structural Properties | Reference |

|---|---|---|---|---|---|---|

| 2-Keto-3-deoxy-D-gluconate kinase | KDGK | KDG + ATP → KDPG + ADP | ATP-dependent phosphorylation | Sulfolobus tokodaii | Km (KDG) = 0.027 mM; Thermostable | nih.gov |

| 2-Keto-3-deoxy-6-phospho-D-gluconate aldolase | KDPGA | KDPG ⇌ Pyruvate + G3P | Class I aldolase (Schiff base intermediate) | Pseudomonas fluorescens | Km (KDPG) = 0.1 mM; Trimeric structure | ou.eduwikipedia.org |

2-Keto-3-Deoxy-D-gluconate Kinase (KDGK) Characterization

Comparative Enzymology Across Biological Domains

The enzymes involved in this compound metabolism are found across all three domains of life—Archaea, Bacteria, and Eukarya—though they are most prominent in prokaryotes. ou.eduwikipedia.orgnih.gov The Entner-Doudoroff pathway and its variations are considered ancient metabolic routes. ou.edu

In Bacteria , the classic ED pathway is widespread, especially in Gram-negative aerobes like Pseudomonas and Azotobacter. libretexts.orglibretexts.org The semi-phosphorylative pathway, which involves GAD and KDGK, is also found in bacteria like Clostridium species for gluconate fermentation. nih.govasm.org

Archaea exhibit remarkable diversity in glucose metabolism, often employing modified versions of the ED pathway. wikipedia.orgnih.govjuniperpublishers.com

Non-phosphorylative (npED) pathway: Found in thermoacidophiles like Sulfolobus solfataricus, glucose is converted to KDG, which is then directly cleaved by a KDG aldolase into pyruvate and glyceraldehyde. portlandpress.comnih.govjuniperpublishers.com

Semi-phosphorylative (spED) pathway: Present in halophiles like Haloferax volcanii, this pathway involves the GAD/KDGK/KDPGA enzyme sequence. asm.orgnih.govwikipedia.org

Branched ED pathway: Also seen in S. solfataricus, this pathway can process both glucose and galactose, where KDG is a branch point leading to both non-phosphorylative and semi-phosphorylative routes. oup.com

The enzymes themselves show evolutionary relationships. For example, bacterial 6-phosphogluconate dehydratases (Edd) and dihydroxyacid dehydratases (IlvD) share sequence similarity, suggesting a common ancestry. ou.edu However, the GADs from archaea involved in pentose (B10789219) degradation belong to a different protein superfamily than their bacterial counterparts, indicating convergent evolution for similar functions. nih.gov

In Eukarya , evidence for the ED pathway has been found in some fungi, algae, ferns, and even higher plants like barley. wikipedia.org The presence of these enzymes in such a diverse range of organisms underscores the metabolic significance and ancient origins of pathways involving this compound. ou.edu

Microbial Enzyme Diversity and Evolution (Bacteria, Archaea, Fungi)

The enzymes that transform this compound are found across all three domains of life, showcasing significant diversity in their properties and evolutionary origins. This distribution reflects the ancient nature of the Entner-Doudoroff pathway, which is considered by some to predate the more common Embden-Meyerhof-Parnas (glycolysis) pathway. wikipedia.orgnih.gov

Bacteria: In bacteria, KDG is a central intermediate in the classical (phosphorylative) and semi-phosphorylative ED pathways. wikipedia.orguni-konstanz.de The key enzymes are 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (Eda). nih.gov While Edd acts on a precursor to KDG, the aldolase, Eda, cleaves the phosphorylated form, KDPG. nih.gov However, some bacteria possess the non-phosphorylative pathway enzymes. For instance, Achromobacter xylosoxidans contains a gluconate dehydratase. mdpi.com The degradation of alginate by marine bacteria like Flavobacterium sp. also proceeds via KDG, involving a KDG kinase and a KDPG aldolase to channel it into the ED pathway. mdpi.com Phylogenetic analysis shows that bacterial KDPG aldolases often form distinct clusters from their archaeal counterparts. researchgate.net

Archaea: Archaea, particularly thermophiles, predominantly use modified versions of the ED pathway, such as the non-phosphorylative and the branched or semi-phosphorylative pathways, where KDG is a crucial intermediate. mdpi.comnih.govresearchgate.net Unlike bacterial dehydratases, archaeal gluconate dehydratases (GADs) from organisms like Sulfolobus solfataricus, Thermoproteus tenax, and Picrophilus torridus belong to the enolase superfamily, indicating a different evolutionary lineage. researchgate.netnih.gov Similarly, archaeal KDG aldolases show significant diversity. Some are bifunctional, acting on both KDG and its phosphorylated form KDPG, while others are highly specific. nih.govasm.org For example, the KDG aldolase from the euryarchaeon Picrophilus torridus is highly specific for KDG and is only distantly related phylogenetically to the bifunctional aldolases found in crenarchaea like Sulfolobus. asm.org This enzymatic diversity within Archaea suggests distinct evolutionary adaptations to their diverse and often extreme environments.

Fungi: The metabolism of KDG in fungi is less direct compared to bacteria and archaea. While the classical ED pathway is not considered a primary route for glucose catabolism in most fungi, some pathways for alternative sugar acids bear a strong resemblance. For instance, the fungal pathway for D-galacturonic acid degradation involves the formation of 2-keto-3-deoxy-L-galactonate, a stereoisomer of KDG, which is then cleaved by an aldolase. mdpi.comresearchgate.net A patent has described the possibility of genetically modifying filamentous fungi, such as Aspergillus niger, to accumulate KDG by reducing the activity of a native KDG aldolase (EC 4.1.2.51), suggesting that the enzymatic machinery for its transformation exists, even if not for a primary catabolic purpose. google.com Some reports also indicate that this compound can inhibit the growth of certain filamentous fungi.

| Domain | Key Enzymes | Primary Pathway(s) | Representative Organism(s) | Evolutionary Notes |

|---|---|---|---|---|

| Bacteria | KDPG Aldolase, KDG Kinase, Gluconate Dehydratase | Classical & Semi-Phosphorylative ED, Alginate Degradation | Escherichia coli, Pseudomonas saccharophila, Flavobacterium sp. | KDPG aldolases form distinct phylogenetic clusters from archaeal enzymes. researchgate.net |

| Archaea | KDG Aldolase (specific & bifunctional), Gluconate Dehydratase | Non-Phosphorylative & Branched ED | Sulfolobus solfataricus, Picrophilus torridus, Haloferax volcanii | Gluconate dehydratases belong to the enolase superfamily, distinct from bacterial counterparts. researchgate.netnih.gov Aldolases show significant diversity and specificity. asm.org |

| Fungi | 2-keto-3-deoxy-L-galactonate aldolase, Putative KDG Aldolase | D-galacturonic acid catabolism | Aspergillus niger | Metabolism often involves stereoisomers of KDG. mdpi.com Endogenous KDG-transforming enzymes may exist but are not part of a primary glucose pathway. google.com |

Thermophilic Enzyme Systems in this compound Metabolism

Thermophilic microorganisms, particularly archaea, have evolved robust enzyme systems for carbohydrate metabolism at high temperatures, with this compound playing a central role in non-phosphorylative pathways. mdpi.comnih.gov These pathways are advantageous as they avoid thermally labile phosphorylated intermediates. nih.gov

The hyperthermophilic crenarchaeon Thermoproteus tenax utilizes a gluconate dehydratase (GAD) that is intrinsically thermostable and can be easily overproduced in E. coli. mdpi.comnih.gov This enzyme facilitates a one-step conversion of D-gluconate to KDG with high yield and stereochemical purity, making it a valuable biocatalyst. mdpi.comnih.gov

In the thermoacidophilic archaeon Sulfolobus solfataricus, which grows optimally at 80°C, glucose is metabolized via a "branched" ED pathway that has both a non-phosphorylative (npED) and a semi-phosphorylative (spED) branch, both of which process KDG. plos.org In the npED branch, KDG is cleaved by a bifunctional KDG/KDPG aldolase directly into pyruvate and glyceraldehyde. researchgate.netplos.org The enzymes from S. solfataricus, including the gluconate dehydratase and the aldolase, are notably thermostable, with the dehydratase exhibiting a half-life of 41 minutes at 95°C. nih.gov

Another example is the thermoacidophilic euryarchaeon Picrophilus torridus, which employs a strictly non-phosphorylative ED pathway. nih.govasm.org It possesses a novel, highly specific KDG aldolase that shows a catalytic efficiency for KDG nearly 2,000-fold higher than for the phosphorylated KDPG. nih.gov This contrasts with the bifunctional aldolase found in Sulfolobus. nih.gov

Thermophilic bacteria also utilize KDG metabolism. Defluviitalea phaphyphila, an anaerobic thermophile, can degrade brown algae by breaking down alginate into unsaturated monosaccharides, which are then converted to KDG. nih.govasm.org The KDG is subsequently phosphorylated by KDG kinases and enters the ED pathway, showcasing a complete thermophilic system for utilizing complex marine polysaccharides via a KDG intermediate. nih.govasm.org

| Enzyme | Organism | Pathway | Key Characteristics |

|---|---|---|---|

| Gluconate Dehydratase (GAD) | Thermoproteus tenax | Non-Phosphorylative ED | Highly thermostable; enables efficient one-step synthesis of KDG from gluconate. mdpi.comnih.gov |

| KDG/KDPG Aldolase | Sulfolobus solfataricus | Branched ED (npED/spED) | Thermostable and bifunctional, cleaving both KDG and KDPG. researchgate.netplos.org |

| Gluconate Dehydratase (GAD) | Sulfolobus solfataricus | Branched ED | Monomeric enzyme with a half-life of 41 min at 95°C; promiscuous substrate use. nih.gov |

| KDG Aldolase (KDGA) | Picrophilus torridus | Non-Phosphorylative ED | Highly specific for KDG over KDPG (2000-fold higher efficiency). nih.govasm.org |

| KDG Kinase | Defluviitalea phaphyphila | Alginate Degradation | Part of a thermophilic system for converting alginate-derived intermediates into the ED pathway. nih.govasm.org |

Catalytic Promiscuity and Specificity Studies of Related Enzymes

The enzymes involved in KDG transformations exhibit a fascinating spectrum of catalytic behavior, from remarkable promiscuity to high specificity. This has been a subject of intense study, particularly for understanding enzyme evolution and for applications in biocatalysis. mdpi.comnih.gov

Catalytic Promiscuity: The enzymes of the non-phosphorylative ED pathway in Sulfolobus solfataricus are a classic example of metabolic pathway promiscuity. researchgate.netnih.gov The gluconate dehydratase (GAD) from this archaeon efficiently catalyzes the dehydration of both D-gluconate and its C4 epimer, D-galactonate. nih.gov This promiscuity extends to the 2-keto-3-deoxygluconate (B102576) (KDG) aldolase, which not only cleaves KDG but also 2-keto-3-deoxy-D-galactonate (KDGal) with comparable efficiency. mdpi.com This lack of stereoselectivity allows the organism to use a single set of enzymes to metabolize both glucose and galactose. mdpi.comnih.gov Similarly, the KDG aldolases from Sulfolobus acidocaldarius and Sulfolobus tokodaii show broad substrate specificity, readily accepting various aldehydes with two to five carbon atoms. nih.govrcsb.org This broad acceptance is attributed to a spacious, hydrophilic binding site where water-mediated interactions permit flexible substrate binding. rcsb.org

Substrate Specificity: In stark contrast to the promiscuous aldolases of Sulfolobus, the KDG aldolase from Picrophilus torridus is highly specific for KDG. nih.govasm.org Its catalytic efficiency for KDG is thousands of times higher than for KDPG, indicating its strict role in a non-phosphorylative pathway. nih.gov Structural studies have revealed the basis for these differences. The S. solfataricus aldolase has a specific network of amino acid residues that interact with the phosphate (B84403) group of KDPG, a feature absent in the P. torridus enzyme, explaining the latter's low affinity for the phosphorylated substrate. acs.org In some haloarchaea like Haloferax volcanii, the gluconate dehydratase is specific for D-gluconate and does not act on D-galactonate, though a separate xylonate dehydratase in the same organism shows promiscuity by acting on both xylonate and gluconate. asm.org

These studies highlight how enzyme active sites can be finely tuned. While promiscuity may offer an evolutionary advantage by allowing metabolism of multiple substrates with minimal genetic coding, high specificity ensures efficiency and prevents metabolic crosstalk in strictly regulated pathways. mdpi.comnih.gov

Advanced Synthesis Methodologies for 3 Deoxy D Gluconic Acid and Its Derivatives

Chemical Synthesis Strategies

Traditional chemical synthesis routes to KDG and its derivatives often require multiple reaction steps and can be complex. nih.govresearchgate.net These methods typically start from either carbohydrate precursors or other chiral molecules, employing various reactions to achieve the desired structure and stereochemistry. researchgate.net

Asymmetric synthesis aims to create chiral molecules from achiral or prochiral starting materials, establishing specific stereocenters with high selectivity. A notable asymmetric synthesis of KDG has been developed that employs a glyoxylate-ene reaction. researchgate.netresearchgate.net This approach utilizes a homoallylic silyl (B83357) ether, and the key step for establishing the stereochemistry is the Sharpless asymmetric epoxidation. researchgate.netresearchgate.netthieme-connect.com The Sharpless epoxidation is a powerful method that uses a titanium catalyst and a chiral tartrate ligand to deliver an oxygen atom to one specific face of an allylic alcohol, thereby creating a chiral epoxide with high enantiomeric purity. mdpi.com This method represents a sophisticated strategy for controlling remote stereochemical relationships within the molecule. researchgate.net

Stereospecific preparations begin with a substrate that already possesses the desired stereochemistry, and the subsequent reactions proceed in a way that preserves this configuration. For KDG, a number of chemical synthesis methods start from readily available carbohydrates. researchgate.net These multi-step procedures contrast with the more direct routes found in metabolic pathways. nih.govresearchgate.net Another approach begins with an (E)-allylic alcohol to serve as the chiral starting block for the synthesis. researchgate.net The inherent complexity and number of steps in these chemical syntheses have driven significant research into more efficient biocatalytic alternatives. nih.gov For instance, the synthesis of related ulosonic acids, such as 3-deoxy-D-manno-2-octulosonic acid (KDO), has also been explored through various chemical methods, including those based on KDO aldolase-catalyzed reactions and radical homologation of D-gluconic acid. acs.orgacs.org

Asymmetric Synthesis Approaches

Biocatalytic Production Systems

Biocatalysis leverages the high specificity and efficiency of enzymes to perform chemical transformations. For KDG production, biocatalytic systems offer significant advantages over traditional chemical synthesis, including high stereochemical purity, milder reaction conditions, and often fewer reaction steps. nih.gov

A highly efficient and straightforward biocatalytic method for producing KDG is the one-step enzymatic dehydration of D-gluconate. nih.govresearchgate.net This reaction is catalyzed by the enzyme gluconate dehydratase (GAD). nih.govnih.gov A particularly effective GAD for this purpose is sourced from the hyperthermophilic archaeon Thermoproteus tenax. nih.govnih.govresearchgate.net

This enzyme can be readily overproduced in recombinant hosts like Escherichia coli. nih.govresearchgate.net A key advantage of using the GAD from T. tenax is its high thermostability, which simplifies its purification significantly. nih.gov The purification process involves just two precipitation steps: a heat treatment (e.g., at 70°C) to precipitate the host's heat-sensitive proteins, followed by an ammonium (B1175870) sulfate (B86663) precipitation to isolate the pure, stable GAD.

The enzymatic reaction itself is highly efficient, leading to the complete conversion of D-gluconate into stereochemically pure D-KDG with no detectable side products and a final yield of approximately 90%. nih.govresearchgate.net The process is scalable, suitable for at least lab-scale and gram-scale production. nih.gov The final product, KDG, can be easily separated from the enzyme catalyst by ultrafiltration. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Substrate | 100 mM D-gluconate |

| Buffer | 50 mM Tris-HCl (pH 7.5) |

| Temperature | 70°C (optimal for enzyme activity) |

| Enzyme Loading | 0.5–1.0 mg/mL recombinant GAD |

| Monitoring | LC-MS for D-gluconate depletion and KDG formation |

Cell-free biocatalytic cascades involve combining multiple enzymes in a one-pot reaction to convert a starting substrate into a final product through a series of sequential reactions. mdpi.comresearchgate.net These systems avoid the complexities of whole-cell metabolism, such as competing metabolic pathways and cell membrane transport limitations. researchgate.netfrontiersin.org KDG is a key intermediate in several designed enzymatic cascades that start from more complex substrates like glucose. google.com

For example, a cell-free system can be designed to convert glucose to pyruvate (B1213749), where KDG is a central intermediate. google.com This process can be achieved with a minimal set of enzymes. google.com The cascade typically involves the oxidation of glucose to D-gluconate, followed by the dehydration of D-gluconate to KDG, which is then cleaved by a KDG aldolase (B8822740) into pyruvate and D-glyceraldehyde. mdpi.comgoogle.comnih.gov

| Step | Enzyme | EC Number | Reaction |

|---|---|---|---|

| 1 | Glucose Dehydrogenase | 1.1.1.47 | Glucose → D-Gluconate |

| 2 | Gluconate Dehydratase (GAD) | 4.2.1.39 | D-Gluconate → 2-keto-3-deoxy-D-gluconate (KDG) |

| 3 | KDG Aldolase (KDGA) | 4.1.2.14 | KDG → Pyruvate + D-Glyceraldehyde |

These cascades are designed to be cofactor-balanced, where cofactors like NAD⁺/NADH are recycled within the system, avoiding the need for costly external addition. mdpi.com Such enzymatic reaction cascades represent a powerful tool for converting renewable biological resources into valuable chemicals. researchgate.netmdpi.com

Metabolic engineering of microorganisms offers a powerful strategy to enhance the production of specific compounds like KDG. google.comresearchgate.net This involves modifying the genetic makeup of a production strain to redirect metabolic flux towards the desired product and prevent its further consumption. google.comfrontiersin.org

A key discovery for KDG production is that filamentous fungi, such as Aspergillus niger, can be genetically modified to accumulate the compound. google.com In wild-type strains, KDG is an intermediate in degradation pathways and is quickly converted to other molecules. nih.gov The primary enzyme responsible for this conversion is KDG aldolase (EC 4.1.2.51), which cleaves KDG. google.com

The core strategy for enhancing KDG production in these fungi is to reduce or eliminate the endogenous KDG aldolase activity. google.com By knocking out the gene that codes for this enzyme, the metabolic pathway is blocked at KDG, leading to its accumulation. google.com This approach has been demonstrated in Aspergillus niger strains, where knockout of the KDG aldolase gene resulted in the production and accumulation of KDG, whereas the wild-type strain showed KDG aldolase activity but no accumulation. google.com Similar strategies of blocking competing pathways and overexpressing key synthesis enzymes have been successfully applied in bacteria like Gluconobacter japonicus and Klebsiella pneumoniae to increase the production of other gluconic acid derivatives. frontiersin.org

Cell-Free Biocatalytic Cascades from Complex Substrates

Synthesis of Key 3-Deoxy-D-gluconic Acid Derivatives

The functionalization of this compound (3-DGA) into its derivatives, particularly through phosphorylation and chemical modifications like acetylation or fluorination, is crucial for exploring its biological activities and potential applications. These derivatives often serve as metabolic intermediates, enzyme inhibitors, or biochemical probes.

Chemical and Enzymatic Phosphorylation of this compound

Phosphorylation introduces a phosphate (B84403) group into the 3-DGA structure, often yielding compounds with significant roles in metabolic pathways. Both chemical and enzymatic strategies have been developed for this purpose.

Chemical Synthesis

A notable chemical synthesis route yields this compound-6-phosphate. acs.org This multi-step process begins with 3-deoxy-D-ribohexose (also known as 3-deoxy-D-glucose) and proceeds through protection, phosphorylation, deprotection, and final oxidation. The key intermediate, 1,2,4-tri-O-acetyl-3-deoxy-β-D-ribohexose, is first phosphorylated to introduce the phosphate group at the C-6 position. acs.org Subsequent deacetylation followed by oxidation with barium hypoiodite (B1233010) yields the target molecule, which can be isolated as its barium or brucine (B1667951) salt. acs.org

Table 1: Chemical Synthesis Pathway for this compound-6-Phosphate

| Step | Starting Material | Key Reagents/Intermediates | Product | Reference |

|---|---|---|---|---|

| 1. Acetylation & Triphenylmethylation | 3-deoxy-D-ribohexose | Acetic anhydride, pyridine, triphenylmethyl chloride | 1,2,4-Tri-O-acetyl-6-O-triphenylmethyl-3-deoxy-β-D-ribohexose (I) | acs.org |

| 2. Detritylation | Intermediate (I) | Hydrogen bromide in glacial acetic acid | 1,2,4-Tri-O-acetyl-3-deoxy-β-D-ribohexose | acs.org |

| 3. Phosphorylation | 1,2,4-Tri-O-acetyl-3-deoxy-β-D-ribohexose | Diphenyl phosphorochloridate, pyridine | 1,2,4-tri-O-acetyl-3-deoxy-β-D-ribohexose-6-diphenylphosphate (III) | acs.org |

| 4. Hydrogenation | Intermediate (III) | Hydrogen, platinum catalyst | 1,2,4-tri-O-acetyl-3-deoxy-β-D-ribohexose-6-phosphate (IV) | acs.org |

| 5. Deacetylation | Intermediate (IV) | Acid solution | 3-deoxy-D-ribohexose-6-phosphate (V) | acs.org |

Enzymatic Synthesis

Enzymatic methods provide highly specific routes to phosphorylated derivatives, most notably to 2-dehydro-3-deoxy-6-phospho-D-gluconate (KDPG), a key intermediate in the Entner-Doudoroff pathway. smolecule.comwikipedia.org This compound is structurally related to a phosphorylated and oxidized form of 3-DGA.

The primary enzyme in this synthesis is 2-dehydro-3-deoxygluconokinase (KDG Kinase; EC 2.7.1.45), which catalyzes the ATP-dependent phosphorylation of 2-dehydro-3-deoxy-D-gluconate (KDG) at the C-6 position to produce KDPG.

A common biocatalytic approach involves a two-enzyme cascade:

Dehydration: D-gluconate is first converted to KDG by the enzyme gluconate dehydratase. researchgate.net

Phosphorylation: The resulting KDG is then phosphorylated to KDPG by KDG kinase.

Furthermore, microbial systems have been engineered for the production of KDPG. Strains of Alcaligenes eutrophus lacking KDPG-aldolase activity have been shown to accumulate and excrete KDPG into the culture medium when supplied with gluconate and pyruvate. nih.gov This method has been demonstrated on a 5-gram scale with a 78% yield based on the amount of gluconate consumed. nih.gov

Table 2: Enzymatic Phosphorylation of 2-dehydro-3-deoxy-D-gluconate (KDG)

| Enzyme | EC Number | Substrate(s) | Product(s) | Reference |

|---|

Synthesis of Chemically Modified Derivatives (e.g., Acetylated, Fluorinated)

Introducing chemical modifications such as acetyl or fluoro groups can significantly alter the properties and biological interactions of 3-DGA.

Synthesis of Fluorinated Derivatives

3-Deoxy-3-fluoro-D-gluconic acid is a key fluorinated derivative. Its synthesis is typically achieved through the oxidation of a precursor, 3-deoxy-3-fluoro-D-glucose.

Chemical Oxidation: Standard oxidizing agents can be used to convert the aldehyde group of 3-deoxy-3-fluoro-D-glucose to a carboxylic acid, thereby forming 3-deoxy-3-fluoro-D-gluconic acid.

Enzymatic Oxidation: Cell-free extracts from the bacterium Pseudomonas fluorescens contain enzymes, likely glucose oxidase and gluconate dehydrogenase, that can oxidize 3-deoxy-3-fluoro-D-glucose to 3-deoxy-3-fluoro-D-gluconic acid. The presumed subsequent product is 3-deoxy-3-fluoro-2-keto-D-gluconic acid. [25 from previous search]

Table 3: Synthesis of 3-Deoxy-3-fluoro-D-gluconic Acid

| Synthesis Type | Precursor | Key Reagents / Enzymes | Product | Reference |

|---|

Synthesis of Acetylated Derivatives

Direct and complete acetylation of this compound is not extensively documented in the surveyed literature. However, acetylated intermediates are utilized in the synthesis of other derivatives. As described in the chemical synthesis of this compound-6-phosphate (Section 4.3.1), an acetylated precursor, 1,2,4-tri-O-acetyl-3-deoxy-β-D-ribohexose-6-phosphate, is a key intermediate. acs.org This compound is formed through the protection of hydroxyl groups before the phosphorylation step. acs.org While research on fully acetylated D-gluconic acid exists, detailing the synthesis of 2,3,4,6-tetra-O-acetyl-D-gluconic acid, similar protocols specifically for the 3-deoxy variant are not as prevalent. tandfonline.comresearchgate.nettandfonline.com

Analytical Techniques and Research Methodologies in 3 Deoxy D Gluconic Acid Studies

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are fundamental to the qualitative and quantitative analysis of 3-DGA in various biological and chemical matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) stands out as a powerful technique for the simultaneous detection and quantification of 3-DGA and its precursors, such as D-gluconate. researchgate.netresearchgate.net This method offers high sensitivity and specificity, which is essential for monitoring enzymatic reactions and metabolic pathways. researchgate.net For instance, a quantitative and qualitative LC-MS analysis method was developed for the simultaneous detection of D-gluconate and KDG, achieving a final yield of approximately 90% for KDG in a biocatalytic synthesis process. researchgate.netresearchgate.net The efficient separation of these polar metabolites can be achieved using ion-pair chromatography. researchgate.net One method utilized a Supelco Ascentis Express C8 column with 5 mM dihexylamine (B85673) acetate (B1210297) in the aqueous mobile phase (pH 7) and acetonitrile (B52724) as the organic mobile phase. researchgate.net

In nontargeted LC-MS metabolomics studies, 3-DGA has been identified as a biomarker. For example, it was detected in pig feces and linked to glucose metabolism, although its direct correlation with feed efficiency requires further investigation. nih.gov The analysis in such studies often involves complex solvent gradients to separate a wide range of metabolites. nih.gov Reaction monitoring using LC-MS allows for the tracking of substrate depletion (D-gluconate) and product formation (KDG), often confirming reaction completion with yields exceeding 90%. researchgate.net

Table 1: LC-MS Parameters for 3-Deoxy-D-gluconic Acid Analysis

| Parameter | Value/Description | Source(s) |

| Chromatography Type | Ion-Pair Chromatography | researchgate.net |

| Column | Supelco Ascentis Express C8 (4.6 x 100 mm, 2.7 µm) | researchgate.net |

| Mobile Phase A | 5 mM dihexylamine acetate in water, pH 7 | researchgate.net |

| Mobile Phase B | Acetonitrile | researchgate.net |

| Detection | Mass Spectrometry (e.g., Bruker microTOF-Q II) and Corona Charged Aerosol Detection (CAD) | researchgate.net |

| Quantification | Based on peak area from Extracted Ion Chromatograms (EIC) | researchgate.net |

| Observed Ions | [M-H]⁻ = 177.041 Da for KDG; [M-H]⁻ = 195.052 Da for gluconic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 3-DGA and related compounds. Both ¹H and ¹³C NMR are used to confirm the molecular structure synthesized chemically or biologically. researchgate.netmdpi.com In studies of bacterial polysaccharides, 2D NMR techniques like ¹H,¹³C-HSQC are employed to identify specific sugar components, including dideoxysugars. diva-portal.org

For complex glycan structures, a comprehensive NMR analysis helps determine the primary structure, including sugar composition, anomeric configuration, and linkage patterns. nih.govuoa.gr Sample preparation for NMR often involves dissolving the analyte in deuterium (B1214612) oxide (D₂O) to exchange labile protons. mdpi.com Chemical shifts, which are sensitive to the chemical environment of each nucleus, provide detailed structural information. For instance, in carbohydrate analysis, anomeric proton signals typically resonate between δH ~4.4–6.0 ppm. nih.gov In the development of synthetic routes to KDG, quantitative ³¹P-NMR has been used for reaction monitoring, particularly in phosphorylation steps. researchgate.net

Spectrophotometric Assays (e.g., Thiobarbituric Acid Assay)

Spectrophotometric assays provide a convenient and often rapid method for quantifying 3-DGA, particularly the thiobarbituric acid (TBA) assay. This colorimetric method is widely used to detect and quantify 2-keto-3-deoxy sugar acids. iastate.edunih.gov The assay involves the periodate (B1199274) oxidation of the sugar acid, followed by reaction with thiobarbituric acid to produce a colored product, which can be measured spectrophotometrically. iastate.edu The TBA assay has been used to quantify KDG produced from D-gluconate by gluconate dehydratase (GAD) and to measure the activity of KDPG aldolase (B8822740) by determining KDG formation. nih.gov For instance, the molar extinction coefficient for the KDG-TBA adduct at 549 nm is 67.8 mM⁻¹ cm⁻¹. nih.govmdpi.com

While useful, the TBA assay can lack specificity, as it may react with other 2-keto-3-deoxy sugar acids, such as 5-keto-4-deoxyuronate (DKI) and 2,5-diketo-3-deoxygluconate (DKII), making it less accurate for complex biological samples without prior separation. biorxiv.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 3-DGA. A rapid and sensitive HPLC method with UV and fluorescence detection has been developed for its routine analysis. biorxiv.orgbiorxiv.org This method often requires a pre-column derivatization step, for example, using o-phenylenediamine (B120857) (OPD) to react with the carbonyl group of KDG, forming a fluorescent adduct. biorxiv.orgresearchgate.net This derivatization enhances sensitivity and allows for the separation of KDG from structurally similar analogues like DKI and DKII. biorxiv.orgresearchgate.net The separation is typically performed on a C18 column using a gradient elution with solvents like trifluoroacetic acid and acetonitrile. biorxiv.orgbiorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for analyzing 3-DGA, usually after a derivatization step to increase the volatility of the compound. unirioja.es Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method. researchgate.net GC-MS analysis has been used to identify degradation products of oligosaccharides, where 3-deoxy-hexonic acid-1,4-lactone was identified as a main alkaline degradation product. ncsu.edu In ethnomedicinal studies, GC-MS has been used to identify bioactive compounds in plant-based brews, detecting metabolites like 3-deoxy-d-mannoic lactone, a derivative related to 3-DGA. d-nb.info

Table 2: Comparison of Chromatographic Methods for 3-DGA Analysis

| Method | Derivatization | Detection | Key Advantages | Source(s) |

| HPLC | o-phenylenediamine (OPD) | UV, Fluorescence | High sensitivity, distinguishes structural analogues | biorxiv.orgbiorxiv.orgresearchgate.net |

| GC-MS | Silylation (e.g., BSTFA) | Mass Spectrometry | High resolution, identifies degradation products and metabolites in complex mixtures | researchgate.netncsu.edud-nb.info |

Molecular Biology and Genetic Approaches

Molecular biology and genetic techniques are pivotal in elucidating the metabolic pathways involving 3-DGA by identifying and characterizing the enzymes and genes responsible for its synthesis and degradation.

Gene Identification and Expression Studies of this compound Pathway Enzymes

The identification and functional characterization of genes encoding enzymes in the 3-DGA pathway, such as KDG kinase and KDPG aldolase, are crucial for understanding its metabolic role. nih.gov These enzymes are key components of the Entner-Doudoroff (ED) pathway. nih.gov For example, in Flavobacterium sp. UMI-01, the genes flkin and flald were identified and confirmed to encode KDG kinase and KDPG aldolase, respectively. nih.gov Similarly, in pathogenic streptococci, a genetic cluster responsible for glycosaminoglycan metabolism includes genes for KDG kinase (kdgK) and KDPG aldolase (kdgA). nih.gov

Gene expression studies are often performed to understand the regulation of these pathways. For instance, the expression of genes encoding enzymes for 3-DGA metabolism in Streptococcus agalactiae was found to be induced in the presence of hyaluronan. nih.gov In other research, the KDPG-aldolase gene (eda) was used to create an addiction system in Ralstonia eutropha to enhance the production of cyanophycin, demonstrating the application of these genetic systems in biotechnology. nih.govsci-hub.ru The gene encoding KDG kinase from Serratia marcescens has also been expressed to study its role in the modified ED pathway. ejbiotechnology.info Genetic manipulation, such as creating gene knockouts or introducing mutations, provides conclusive evidence for the function of these enzymes in specific metabolic routes. nih.govgoogle.com

Metabolic Engineering Strategies for Pathway Manipulation

Metabolic engineering plays a pivotal role in optimizing the microbial production of valuable organic acids, including this compound. The primary goal of these strategies is to channel the metabolic flux towards the desired product by manipulating the organism's genetic and regulatory networks. researchgate.netmit.edu This often involves a combination of overexpressing key enzymes, deleting competing pathways, and balancing cellular cofactors. researchgate.netresearchgate.net

A fundamental strategy in metabolic engineering is the overexpression of enzymes that are crucial for the biosynthesis of the target molecule. mit.edu For the production of sugar acids, this involves enhancing the activity of enzymes involved in sugar oxidation. researchgate.netresearchgate.net Conversely, the deletion of genes that encode for enzymes in competing metabolic pathways is another powerful approach. researchgate.net This prevents the diversion of precursor metabolites away from the desired product synthesis. For instance, in the context of gluconic acid production, a precursor for 3-DGA, deleting the gene for D-gluconate dehydrogenase (gad) in Klebsiella pneumoniae led to the accumulation of D-gluconic acid. researchgate.net

Modern synthetic biology tools, such as CRISPR-Cas systems, have revolutionized metabolic engineering by enabling precise and efficient genetic modifications. researchgate.net These tools, along with dynamic regulatory circuits, allow for fine-tuned control over metabolic fluxes, leading to improved strain performance. researchgate.netresearchgate.net

In the context of producing compounds derived from the Entner-Doudoroff pathway, where 2-oxo-3-deoxy-D-gluconic acid is a key intermediate, several metabolic engineering strategies have been explored. nih.gov These include:

Pathway Engineering: Overexpression of key enzymes to enhance the flow of carbon through the desired pathway. researchgate.netresearchgate.net

Elimination of Competing Pathways: Deletion of genes that lead to the formation of byproducts, thereby increasing the availability of precursors for the target product. researchgate.netresearchgate.net

Cofactor Balancing: Engineering the cellular redox state to ensure an efficient supply of cofactors like NAD(P)H required for specific enzymatic reactions. researchgate.netresearchgate.net

Transporter Engineering: Modifying or introducing transporters to facilitate the import of substrates or the export of the final product, which can alleviate feedback inhibition and product toxicity. researchgate.netresearchgate.net

The following table summarizes some of the metabolic engineering strategies employed for the production of related organic acids, which could be applicable to 3-DGA production.

| Strategy | Organism | Target Gene/Pathway | Effect |

| Gene Deletion | Klebsiella pneumoniae | gad (D-gluconate dehydrogenase) | Accumulation of D-gluconic acid |

| Gene Overexpression | Escherichia coli | panD (L-aspartate-α-decarboxylase) from Corynebacterium glutamicum | Production of 3-aminopropionic acid |

| Promoter Replacement | Escherichia coli | Native promoter of aspA replaced with strong trc promoter | Increased aspartic acid production |

| Gene Knockout | Gluconobacter oxydans | Genes for glucose dehydrogenase | Increased cell yield and growth rate on glucose |

Systems Biology and Metabolic Flux Analysis

Systems biology offers a holistic approach to understanding and optimizing microbial metabolism for the production of desired chemicals. core.ac.ukdtu.dk By integrating high-throughput data with computational models, it is possible to gain a comprehensive view of the entire metabolic network and how it responds to genetic or environmental perturbations. core.ac.ukwhiterose.ac.uk A key component of systems biology in this context is Metabolic Flux Analysis (MFA). researchgate.net

MFA is a powerful analytical tool used to quantify the flow of metabolites, or fluxes, through the various reactions in a metabolic network. researchgate.net This analysis can reveal the distribution of carbon from a substrate into different metabolic pathways, identify metabolic bottlenecks, and pinpoint potential targets for metabolic engineering. researchgate.netmit.edumit.edu For example, MFA can visualize the flux distributions in an organism during different growth phases, such as the shift from glucose consumption to the utilization of a produced organic acid like gluconic acid. researchgate.net

In the study of organic acid production in microorganisms like Aspergillus niger and Gluconobacter oxydans, systems biology approaches have been instrumental. core.ac.ukwhiterose.ac.ukresearchgate.net For A. niger, dynamic metabolic models have been developed to simulate batch fermentation processes and have accurately captured the physiological characteristics of organic acid production. core.ac.ukwhiterose.ac.uk These models, informed by empirical data, have led to new discoveries, such as the role of polyphosphate in organic acid fermentation. core.ac.ukwhiterose.ac.uk

Constraint-based modeling, a common tool in systems biology, can be used to predict the effects of gene knockouts or overexpressions on the metabolic flux distribution. mit.edumit.edu Algorithms such as Flux Balance Analysis (FBA), Minimization of Metabolic Adjustment (MOMA), and Regulatory On/Off Minimization (ROOM) can be employed to simulate the metabolic state of an organism and guide the selection of genetic targets for strain improvement. nih.gov

For instance, in Gluconobacter oxydans, it was observed that during growth on glucose, a significant portion of the substrate is metabolized in the periplasmic space to gluconic acid. researchgate.net When glucose is depleted, the metabolism shifts to utilize the accumulated gluconic acid. researchgate.net MFA can quantify these shifts in flux, providing valuable insights for optimizing the production of downstream products like this compound.

The integration of metabolomic data with thermodynamic calculations can further enhance the predictive power of these models by identifying rate-limiting reaction steps. mit.edumit.edu By understanding the systems-level behavior of the metabolic network, researchers can devise more rational and effective strategies for metabolic engineering to enhance the production of this compound. core.ac.ukwhiterose.ac.uk

Biotechnological and Industrial Research Frontiers of 3 Deoxy D Gluconic Acid

Microbial Carbon Utilization in Industrial Contexts

The industrial-scale production of 3-Deoxy-D-gluconic acid, often referred to as 2-keto-3-deoxy-D-gluconate (KDG) in metabolic contexts, relies heavily on the optimization of microbial catalysts. skemman.is Metabolic engineering and synthetic biology have provided powerful tools to enhance the metabolic flux towards the synthesis of target molecules like KDG. researchgate.net Key strategies involve redirecting carbon from central metabolism into specific production pathways and eliminating competing metabolic routes.

Prominent microbial hosts for producing sugar acids include Aspergillus niger and Escherichia coli. google.commit.edu A. niger is a natural overproducer of gluconic acid, which serves as a direct precursor to KDG through the action of gluconate-dehydratase enzymes. google.com To achieve accumulation of KDG, a key engineering strategy in filamentous fungi is the reduction of KDG-aldolase activity, the enzyme responsible for its further catabolism. google.com This effectively creates a metabolic bottleneck, forcing the desired intermediate to accumulate. google.com In one study, deleting the KDG-aldolase gene in a filamentous fungus grown in liquid cultures with gluconate as the carbon source led to a significant accumulation of KDG, whereas the wild-type strain did not accumulate any. google.com

In Escherichia coli, which is a versatile and well-characterized host, a biosynthetic pathway for D-glucaric acid has been successfully constructed, which can be adapted and modified. nih.gov To improve the yield of products derived from glucose-6-phosphate, researchers have employed gene knockout strategies. nih.gov Deleting the genes pgi (phosphoglucose isomerase) and zwf (glucose-6-phosphate dehydrogenase) blocks the main routes of glucose metabolism, preventing the cell from consuming glucose for biomass formation and instead directing it towards the desired biosynthetic pathway. nih.gov Further enhancements can be achieved using advanced tools like CRISPR-Cas systems for precise genomic modifications and adaptive laboratory evolution to select for strains with improved production characteristics. researchgate.net

Table 1: Examples of Microbial Strain Optimization for KDG and Related Acid Production

| Microorganism | Engineering Strategy | Target Gene/Enzyme | Outcome | Reference |

|---|---|---|---|---|

| Filamentous Fungus (e.g., Aspergillus niger) | Gene Deletion | KDG-aldolase (EC 4.1.2.51) | Accumulation of 2-Keto-3-Deoxy-D-Gluconic acid (KDG) from gluconate. | google.com |

| Escherichia coli | Gene Knockout | pgi (phosphoglucose isomerase) and zwf (glucose-6-phosphate dehydrogenase) | Increased yield of D-glucaric acid from D-glucose by preventing glucose consumption for biomass. | nih.gov |

| Escherichia coli | Pathway Construction & Optimization | Ino1 (myo-inositol-1-phosphate synthase), MIOX (myo-inositol oxygenase), Udh (uronate dehydrogenase) | Enabled production of D-glucaric acid from glucose; titers improved via MAGE-guided evolution. | nih.gov |

| Saccharomyces cerevisiae (AM1 strain) | Metabolic Engineering / Cell Surface Display | Alginate lyases, DEH transporter, DEH reductase (DehR), KdgK, KdgpA | Enabled ethanol (B145695) production from alginate via KDG intermediate, reducing redox imbalance. | tandfonline.com |

The shift towards a bio-based economy necessitates the use of sustainable, non-food feedstocks for chemical production. Marine macroalgae, particularly brown algae, have emerged as a highly promising renewable resource. skemman.ismdpi.com Their cultivation does not compete with agriculture for land or fresh water, and they possess a high carbohydrate content, primarily in the form of polysaccharides like alginate and laminarin. skemman.isnih.gov

Alginate, a major structural polysaccharide in brown algae, cannot be metabolized by conventional industrial microbes like Saccharomyces cerevisiae. skemman.is However, it serves as an excellent feedstock for producing this compound (KDG). The bioconversion process involves the enzymatic degradation of alginate into its monomeric units. skemman.ismdpi.com This is typically achieved through the action of alginate lyase enzymes, which break down the polysaccharide into an unsaturated uronate that is subsequently converted to 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEH). tandfonline.commdpi.com DEH is then reduced by a DEH reductase to form KDG. mdpi.com This KDG can then be assimilated through the Entner–Doudoroff (ED) pathway in engineered microorganisms. nih.gov The development of cell-free enzymatic cascades using robust thermophilic enzymes to convert alginate to KDG is also an area of active research. skemman.is

Table 2: Carbohydrate Composition of Brown Macroalgae

| Component | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Alginate | Major structural polysaccharide composed of mannuronic and guluronic acid residues. | Primary source material that can be enzymatically converted to KDG. | skemman.ismdpi.com |

| Laminarin | A glucose-containing beta-glucan (B1580549) polysaccharide. | Can be used as a carbon source by conventional microbes for processes that may run in parallel or be integrated with alginate conversion. | skemman.is |

| Mannitol | A sugar alcohol that serves as a primary carbohydrate. | Can be co-fermented with alginate by engineered microbes to improve overall process efficiency and balance redox potential. | tandfonline.comnih.gov |

| Cellulose | A minor glucan component in brown algae. | Represents an additional fermentable sugar source that can be released through enzymatic hydrolysis. | tandfonline.com |

Optimization of Microbial Strains for this compound Production

Environmental and Bioremediation Research Implications

The study of this compound (3-DGA), also known as 2-keto-3-deoxy-D-gluconic acid (KDG), extends into environmental science and bioremediation, where its roles in microbial metabolic pathways are of significant interest. researchgate.netontosight.ai As a key intermediate in the breakdown of sugars, its presence and metabolism are intertwined with the degradation of organic matter and the broader balance of ecosystems.

Role in Organic Compound Degradation and Ecosystem Balance

This compound is a central metabolite in the catabolism of various carbohydrates by microorganisms. researchgate.net Its formation is a critical step in pathways that break down complex organic compounds, thereby contributing to the recycling of carbon in the environment. The ability of certain bacteria to utilize 3-DGA as a carbon source is fundamental to their survival in environments where gluconic acid or its precursors are present. ontosight.ai This metabolic capability is crucial for maintaining ecosystem balance, as it ensures the efficient breakdown of organic materials. ontosight.ai

The degradation of hexuronic acids, such as D-glucuronic acid and D-galacturonic acid, which are components of pectins found in terrestrial plants, converges on the formation of 3-DGA. nih.govresearchgate.net In bacteria like Escherichia coli, these uronic acids are metabolized through a series of enzymatic reactions that ultimately yield 3-DGA. researchgate.net This compound is then further metabolized to pyruvate (B1213749) and glyceraldehyde-3-phosphate, which can enter central metabolic pathways like the citric acid cycle. ontosight.ainih.gov This process is essential for the mineralization of complex carbohydrates and the return of carbon to the ecosystem.

The table below outlines the key enzymes involved in the formation of this compound from different precursor organic compounds, highlighting its central role in their degradation.

| Precursor Compound | Key Enzyme(s) | Organism Example |

| D-Gluconic acid | D-Gluconate dehydratase | Bacteria researchgate.net |

| D-Galactonic acid | D-Galactonate dehydratase | Bacteria researchgate.net |

| D-Altronic acid | D-Altronic acid dehydrase | Escherichia coli researchgate.net |

| D-Mannonic acid | D-Mannonic acid dehydrase | Escherichia coli researchgate.netecmdb.ca |

| Unsaturated uronic acids | Isomerase (DhuI or KduI), Dehydrogenase (DhuD or KduD) | Streptococcus agalactiae nih.gov |

Microbial Degradation of Polysaccharides

This compound is a significant metabolite in the microbial degradation of a wide array of polysaccharides. researchgate.net Many microorganisms possess specialized enzymatic systems to break down complex carbohydrates like cellulose, pectin (B1162225), and alginate into simpler sugars that can be funneled into central metabolic pathways, often via 3-DGA.

For instance, in the degradation of pectin, a major component of plant cell walls, bacteria secrete enzymes that break it down into unsaturated oligogalacturonates. ecmdb.ca These are further metabolized to unsaturated uronic acids and eventually converted to 3-DGA. nih.gov Similarly, marine bacteria that degrade alginate, a polysaccharide found in brown algae, utilize a pathway where the final monomer, 4-deoxy-L-erythro-5-hexosulose uronic acid, is converted to 3-DGA. mdpi.com

The table below details the involvement of this compound as an intermediate in the degradation of various polysaccharides by different microorganisms.

| Polysaccharide | Degrading Microorganism(s) | Metabolic Intermediate |

| Pectin | Dickeya and Pectobacterium species | 3-Deoxy-D-glycero-2,5-hexodiulosonate (precursor to 3-DGA) nih.gov |

| Alginate | Marine bacteria (e.g., Saccharophagus degradans) | 4-deoxy-L-erythro-5-hexosulose uronate (converted to 3-DGA) mdpi.com |

| Glycosaminoglycans | Streptococcus species | Unsaturated uronic acids (converted to 3-DGA) nih.gov |